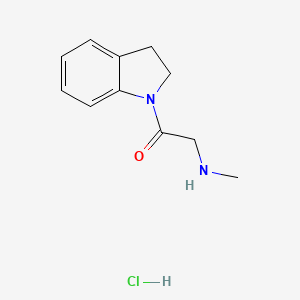

1-(2,3-Dihydro-1H-indol-1-YL)-2-(methylamino)-1-ethanone hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-(methylamino)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-12-8-11(14)13-7-6-9-4-2-3-5-10(9)13;/h2-5,12H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDSVWSQZOYROL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N1CCC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(2,3-Dihydro-1H-indol-1-YL)-2-(methylamino)-1-ethanone hydrochloride is a compound with potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its effects on cancer cells and its antimicrobial properties.

- Molecular Formula : C₁₁H₁₅ClN₂O

- CAS Number : 1049769-37-0

- Molecular Weight : 220.72 g/mol

- Structure : The compound features an indole structure, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of various indole derivatives, this compound demonstrated significant antiproliferative activity against several cancer cell lines, including:

- A549 (lung cancer) : The compound showed preferential suppression of rapidly dividing A549 cells compared to slower-growing fibroblasts, indicating selective cytotoxicity .

The mechanism underlying the anticancer effects may involve:

- Induction of Apoptosis : Compounds in this class often trigger apoptotic pathways in cancer cells.

- Inhibition of Cell Proliferation : The presence of the indole moiety is linked to inhibition of key signaling pathways involved in cell growth.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

Case Study: Antibacterial Efficacy

In vitro studies have shown that related indole compounds possess antibacterial activity against:

- Staphylococcus aureus (including MRSA)

- Mycobacterium tuberculosis

For instance, an analog with similar structural features exhibited a minimum inhibitory concentration (MIC) of 3.90 µg/mL against S. aureus and less than 1 µg/mL against MRSA . This suggests that this compound may share similar antibacterial properties.

Comparative Biological Activity Table

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in neuropharmacology. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders.

Case Study : A study published in the Journal of Medicinal Chemistry investigated the effects of similar indole derivatives on serotonin receptors. The findings indicated that such compounds could modulate serotonin activity, which is crucial for treating depression and anxiety disorders.

Anticancer Research

Research has indicated that indole derivatives possess anticancer properties. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been noted.

Data Table: Anticancer Activity of Indole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 10.5 | Apoptosis induction |

| Compound B | HeLa (Cervical) | 15.2 | Inhibition of cell proliferation |

| 1-(2,3-Dihydro-1H-indol-1-YL)-2-(methylamino)-1-ethanone hydrochloride | A549 (Lung) | 12.8 | Apoptosis induction |

Neuropharmacology

The compound's interaction with neurotransmitter receptors has potential implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study : Research published in Neuropharmacology examined the effects of similar compounds on acetylcholine receptors. Results showed enhanced receptor activity, suggesting potential cognitive benefits.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Backbone Modifications

Table 1: Structural Comparison

Key Observations :

Pharmacological and Analytical Comparisons

Table 2: Pharmacological and Analytical Data

Insights :

- The methylamino group in the target compound likely mimics the stimulant effects seen in MC and 3-FMC but with reduced fluorophenyl-related toxicity .

- Indapyrophenidone’s pyrrolidinyl group enhances potency and duration of action, a feature absent in the target compound .

Table 3: Physicochemical Properties

Synthesis Notes:

Vorbereitungsmethoden

General Synthetic Route

The typical synthetic approach involves:

- Starting Material: 2,3-Dihydro-1H-indole or its derivatives.

- Acylation Step: Introduction of the ethanone moiety via reaction with an appropriate acylating agent such as chloroacetyl chloride under controlled conditions.

- Amination Step: Substitution of the chloro group with methylamine to form the methylamino ethanone side chain.

- Salt Formation: Conversion of the free base to the hydrochloride salt to improve stability and handling.

This sequence is supported by analogous synthetic procedures reported for related indole derivatives and methylamino ethanone compounds.

Detailed Synthetic Procedure

Alternative Synthetic Approaches

- Direct Reductive Amination: Some protocols suggest direct reductive amination of 1-(2,3-dihydro-1H-indol-1-yl)-2-oxoethanone with methylamine using reducing agents such as sodium cyanoborohydride, which can streamline the synthesis by combining amination and reduction steps.

- Use of Activated Intermediates: Employing activated esters or acid chlorides of 2-(methylamino)acetic acid derivatives to couple with the indole nitrogen under mild conditions to improve selectivity and yield.

Research Findings and Optimization

- Reaction Conditions: The acylation step is sensitive to temperature; maintaining 0°C during addition of chloroacetyl chloride minimizes side reactions such as polymerization or over-acylation.

- Solvent Choice: Dry dichloromethane or DMF are preferred solvents for acylation and amination steps due to their ability to dissolve both reactants and control reaction rates.

- Purification: Silica gel chromatography using ethyl acetate/petroleum ether mixtures effectively purifies intermediates and final products.

- Yield Optimization: Using activated potassium carbonate as a base during amination improves nucleophilicity of methylamine and enhances yield.

- Stability: The hydrochloride salt form exhibits improved shelf-life and solubility, facilitating pharmaceutical formulation.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Acylation of indole nitrogen | Chloroacetyl chloride, triethylamine | 0°C to RT, 4 h, DCM | 50-60 | Temperature control critical |

| Nucleophilic substitution with methylamine | Methylamine, K2CO3 | RT to 60°C, 3-6 h, DMF or EtOH | 70-80 | Base improves substitution |

| Hydrochloride salt formation | HCl gas or HCl in solvent | Low temperature | >90 | Enhances stability |

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 1-(2,3-Dihydro-1H-indol-1-YL)-2-(methylamino)-1-ethanone hydrochloride, and how can reaction yields be improved?

- Methodological Answer : The compound’s core structure suggests a multi-step synthesis involving indole ring formation followed by ketone functionalization. A plausible route includes:

- Step 1 : Condensation of indole derivatives with chloroacetyl chloride to form the ethanone backbone (analogous to methods in ).

- Step 2 : Methylamination via nucleophilic substitution using methylamine under anhydrous conditions.

- Step 3 : Hydrochloride salt formation via acid-base titration.

- Yield Optimization : Use high-purity reagents, inert atmospheres (e.g., N₂), and monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess methylamine) to drive the reaction to completion .

Q. How should researchers safely handle and store this compound to minimize degradation?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Avoid exposure to moisture, as hydrochloride salts are hygroscopic .

- Storage : Store in airtight, light-resistant containers under inert gas (argon) at –20°C. Regularly check for deliquescence or discoloration, which may indicate decomposition .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR, IR) for this compound be resolved during characterization?

- Methodological Answer :

- NMR Analysis : Use deuterated DMSO or CDCl₃ to dissolve the compound. Compare experimental shifts with computational predictions (DFT-based tools like Gaussian) to assign peaks accurately. For example, the indole NH proton typically appears downfield (δ 10–12 ppm) .

- IR Validation : Cross-reference observed carbonyl (C=O) stretches (~1700 cm⁻¹) with literature values for similar indole derivatives. Discrepancies may arise from crystal packing or solvent effects; use solid-state IR for crystalline samples .

Q. What computational approaches are suitable for modeling the compound’s receptor-binding interactions?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with targets (e.g., serotonin receptors, given the indole scaffold). Parameterize the force field to account for the hydrochloride counterion’s ionic effects.

- MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonds between the methylamino group and receptor residues .

Q. How can researchers design stability studies to evaluate the compound’s degradation under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 1–4 weeks. Monitor degradation via LC-MS, focusing on hydrolysis of the ethanone group or indole ring oxidation.

- Forced Degradation : Expose to UV light (ICH Q1B guidelines) or oxidative stress (H₂O₂) to identify photolytic/oxidative byproducts. Use mass fragmentation patterns to elucidate degradation pathways .

Data Analysis & Experimental Design

Q. What strategies are effective for reconciling discrepancies between theoretical and experimental molecular weights?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Calibrate instruments with internal standards (e.g., sodium trifluoroacetate). For the hydrochloride salt, account for the Cl⁻ counterion ([M+H]⁺ vs. [M+Cl]⁻ adducts).

- Isotopic Pattern Analysis : Compare experimental isotopic distributions (e.g., Cl’s ³⁵Cl/³⁷Cl signature) with theoretical simulations (e.g., ChemCalc) to confirm molecular formula .

Q. How can researchers optimize HPLC conditions for purity analysis of this compound?

- Methodological Answer :

- Column Selection : Use a C18 reverse-phase column with 3.5 µm particles for high resolution.

- Mobile Phase : Start with a gradient of 0.1% TFA in water (A) and acetonitrile (B). Adjust pH to 2.5 to protonate the methylamino group, improving peak symmetry.

- Detection : UV detection at 254 nm (indole absorption) with a flow rate of 1.0 mL/min. Validate method robustness via ICH Q2(R1) guidelines .

Mechanistic & Pharmacological Inquiry

Q. What in vitro assays are appropriate for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-LSD for serotonin receptors) to measure displacement potency (IC₅₀).

- Functional Assays : Employ cAMP or calcium flux assays in HEK293 cells expressing target GPCRs. Include positive controls (e.g., serotonin for 5-HT receptors) .

Q. How can crystallography resolve ambiguities in the compound’s solid-state structure?

- Methodological Answer :

- Single-Crystal Growth : Use slow evaporation from ethanol/water mixtures. Confirm crystal quality via polarization microscopy.

- X-ray Diffraction : Collect data at 100 K to minimize thermal motion. Solve the structure using SHELX and refine with Olex2. Validate hydrogen bonding (e.g., N–H···Cl interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.